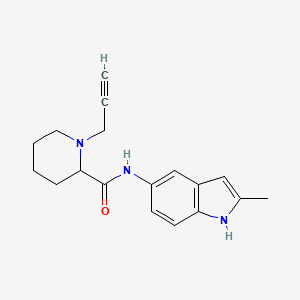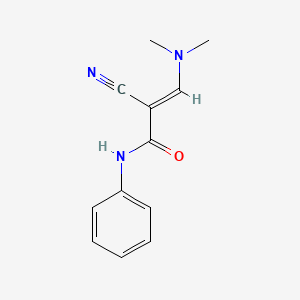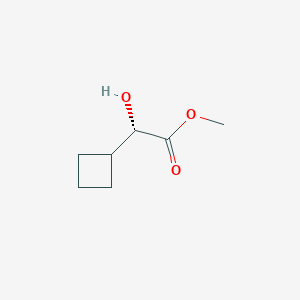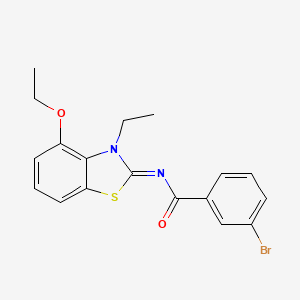
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as MIP-1, is a novel compound that has been studied for its potential use in scientific research. MIP-1 is a small molecule that has been synthesized using a unique method and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is in the field of cancer research. N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been shown to modulate the activity of certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been shown to modulate the activity of certain signaling pathways that are involved in cell growth and differentiation. In addition, N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is its high purity and high yield. The synthesis method of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been optimized to yield a high purity product, which is essential for scientific research. In addition, N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have promising results in various studies, making it a potential candidate for further research.
However, one of the limitations of using N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments. In addition, the mechanism of action of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is not fully understood, which can make it difficult to interpret the results of certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of research is to further investigate the mechanism of action of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. This will help to better understand how the compound works and can lead to the development of more effective therapies.
Another area of research is to investigate the potential use of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in the treatment of other diseases, such as cardiovascular disease and diabetes. N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have promising results in these areas, and further research is needed to fully evaluate its potential.
In addition, future research can focus on developing new synthesis methods for N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide that can improve its solubility in water and increase its yield. This will make it easier to administer the compound in certain experiments and can lead to the development of more effective therapies.
Conclusion:
In conclusion, N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a novel compound that has shown promising results in various scientific research applications. The synthesis method of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been optimized to yield high purity and high yield of the compound. N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have several biochemical and physiological effects, including neuroprotective effects and the inhibition of cancer cell growth. While there are limitations to using N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments, there are several future directions for research that can lead to the development of more effective therapies.
Synthesemethoden
The synthesis of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the use of a unique method that was developed by researchers. The method involves the reaction of 2-methyl-1H-indole-5-carboxylic acid with propargylamine to form the intermediate product, which is then reacted with piperidine-2-carboxylic acid to form the final product, N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. The synthesis method has been optimized to yield high purity and high yield of N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide.
Eigenschaften
IUPAC Name |
N-(2-methyl-1H-indol-5-yl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-3-9-21-10-5-4-6-17(21)18(22)20-15-7-8-16-14(12-15)11-13(2)19-16/h1,7-8,11-12,17,19H,4-6,9-10H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIQUNSHYCNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3CCCCN3CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B2830948.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2830951.png)
![(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2830952.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2830954.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2830956.png)
![Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate](/img/structure/B2830958.png)

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2830961.png)
![N-[cyano(2-fluorophenyl)methyl]-2-methylbutanamide](/img/structure/B2830963.png)


![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830968.png)
